molecular formula C17H16N6O3 B12777026 Benzoic acid, 4-(6,9-dihydro-9-methyl-5-oxo-6-propyl-5H-1,2,4-triazolo(3,4-i)purin-3-yl)- CAS No. 135471-72-6

Benzoic acid, 4-(6,9-dihydro-9-methyl-5-oxo-6-propyl-5H-1,2,4-triazolo(3,4-i)purin-3-yl)-

Cat. No.: B12777026
CAS No.: 135471-72-6
M. Wt: 352.3 g/mol
InChI Key: IZODDGVOHJYEDG-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(6,9-dihydro-9-methyl-5-oxo-6-propyl-5H-1,2,4-triazolo(3,4-i)purin-3-yl)- is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a triazolopyrimidine moiety attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(6,9-dihydro-9-methyl-5-oxo-6-propyl-5H-1,2,4-triazolo(3,4-i)purin-3-yl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like palladium on carbon or copper iodide. The reaction temperature and time are carefully monitored to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(6,9-dihydro-9-methyl-5-oxo-6-propyl-5H-1,2,4-triazolo(3,4-i)purin-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted analogs. These products can be further characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .

Scientific Research Applications

Benzoic acid, 4-(6,9-dihydro-9-methyl-5-oxo-6-propyl-5H-1,2,4-triazolo(3,4-i)purin-3-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(6,9-dihydro-9-methyl-5-oxo-6-propyl-5H-1,2,4-triazolo(3,4-i)purin-3-yl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoic acid derivatives and triazolopyrimidine analogs. Examples are:

Uniqueness

What sets benzoic acid, 4-(6,9-dihydro-9-methyl-5-oxo-6-propyl-5H-1,2,4-triazolo(3,4-i)purin-3-yl)- apart is its unique triazolopyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

135471-72-6

Molecular Formula

C17H16N6O3

Molecular Weight

352.3 g/mol

IUPAC Name

4-(9-methyl-5-oxo-6-propyl-[1,2,4]triazolo[3,4-f]purin-3-yl)benzoic acid

InChI

InChI=1S/C17H16N6O3/c1-3-8-22-14-12(21(2)9-18-14)15-20-19-13(23(15)17(22)26)10-4-6-11(7-5-10)16(24)25/h4-7,9H,3,8H2,1-2H3,(H,24,25)

InChI Key

IZODDGVOHJYEDG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=C(C=C4)C(=O)O)N(C=N2)C

Origin of Product

United States

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